molecular formula C8H7F4N B2950332 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine CAS No. 886368-16-7

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

Cat. No.: B2950332
CAS No.: 886368-16-7
M. Wt: 193.145
InChI Key: OFKUROIPPDLIJP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a fluorinated ethylamine derivative featuring a trifluoromethyl group and a 2-fluorophenyl substituent. Its molecular formula is C₈H₇F₄N, with a molecular weight of 193.14 g/mol . This compound exists in enantiomeric forms, such as the (S)-isomer (CAS 1213370-95-6) and (R)-isomer hydrochloride (CAS 1391445-45-6) . The fluorine atoms and aromatic ring contribute to its electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKUROIPPDLIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

  • 3-Fluorophenyl derivatives : (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS 1185302-13-9 ) shows reduced steric effects compared to the ortho isomer, possibly altering metabolic stability .
  • 4-Fluorophenyl derivatives : (R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS 1187928-45-5 ) exhibits para-substitution, which may improve solubility due to symmetry but reduce target affinity .

Table 1: Substituent Position Effects

Compound Substituent Position Key Properties
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine Ortho High steric hindrance, strong H-bonding
(S)-1-(3-Fluorophenyl) derivative Meta Moderate solubility, lower steric effects
(R)-1-(4-Fluorophenyl) derivative Para Enhanced symmetry, potential solubility

Substituent Type: Fluorine vs. Methyl/Methoxy Groups

Replacing fluorine with methyl or methoxy groups alters electronic and steric profiles:

  • Methyl-substituted : 2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine (CAS 75703-26-3 ) has a hydrophobic methyl group, which may enhance membrane permeability but reduce polarity .

Table 2: Substituent Type Comparison

Compound Substituent Electronic Effect Biological Implication
2-Fluorophenyl derivative -F Electron-withdrawing Stronger H-bonding to targets
4-Methylphenyl derivative -CH₃ Electron-neutral Increased lipophilicity
3-Methoxyphenyl derivative -OCH₃ Electron-donating Reduced target affinity

Hydrochloride Salt Forms

Salt formation improves solubility and bioavailability:

  • This compound hydrochloride (CAS 1391445-45-6 ): The hydrochloride form enhances aqueous solubility, critical for oral administration .
  • 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride (CAS 315-43-5 ): Similarly, the hydrochloride salt of the methyl-substituted analogue may improve formulation stability .

Table 3: Hydrochloride Salt Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) Bioavailability
(R)-2-fluorophenyl derivative HCl 225.64 >50 (predicted) High
o-Tolyl derivative HCl 225.64 >30 (predicted) Moderate

Enzyme Inhibition and Target Binding

  • InhA Inhibition: The 2-fluorophenyl moiety in the target compound facilitates π-π stacking and hydrogen bonding with Mycobacterium tuberculosis enzyme InhA, as seen in pyrrolo[1,2-a]quinoxaline derivatives .
  • HSP90 Interaction : Unlike indole-based HSP90 inhibitors (e.g., Compound 1 in ), the trifluoroethylamine group may exhibit weaker hydrogen bonding due to fewer polar groups .

Pharmacokinetic Profiles

  • Oral Bioavailability : The 2-fluorophenyl derivative’s bioavailability is superior to para-substituted analogues, likely due to optimized lipophilicity and metabolic stability .

Biological Activity

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine, also known as (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride, is a fluorinated organic compound with significant potential in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The chemical formula for this compound is C8_8H8_8ClF4_4N, with a molecular weight of 229.6 g/mol. The compound is characterized by its trifluoromethyl group and a fluorinated phenyl moiety.

PropertyValue
Chemical FormulaC8_8H8_8ClF4_4N
Molecular Weight229.6 g/mol
IUPAC Name(1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine hydrochloride
PubChem CID146013930

The precise mechanism of action of this compound remains largely unexplored; however, it is known to interact with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways due to its structural similarities to other amines that affect adrenergic and dopaminergic pathways.

Enzyme Interaction

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can modulate the activity of adenylate cyclase in rat striatum tissue, suggesting potential neuropharmacological applications .

Cellular Effects

In vitro studies have demonstrated that compounds with similar structures can affect cell signaling pathways significantly. For example, analogs of this compound have been shown to interact with cannabinoid receptors (CB1 and CB2), which play crucial roles in various physiological processes including pain modulation and appetite regulation .

Case Studies

  • Neuropharmacological Studies : A study comparing the effects of various trifluoroethylated phenethylamines on adenylate cyclase activity revealed that while dopamine and N-ethyl derivatives stimulated activity in a dose-dependent manner, the trifluoroethyl analog exhibited a weaker effect . This suggests a potential for selective modulation of neurotransmitter systems.
    CompoundEffect on Adenylate Cyclase
    DopamineStrong stimulation
    N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamineModerate stimulation
    N-Trifluoroethyl analogWeak stimulation
  • Cannabinoid Receptor Interaction : Another study highlighted the interaction of related compounds with cannabinoid receptors. The synthesized analogs showed varying affinities for CB1 and CB2 receptors, indicating potential therapeutic uses in managing conditions like chronic pain or obesity.

Safety and Toxicology

The compound carries safety warnings indicating it may be harmful if ingested or if it comes into contact with skin or eyes. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper safety measures should be adhered to when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 2-fluorophenylacetone with 2,2,2-trifluoroethylamine under catalytic hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride in acidic media. Optimization includes controlling temperature (20–40°C), solvent selection (methanol or ethanol), and pH (4–6) to minimize side reactions like over-reduction .
  • Key Data : Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Absolute configuration can be confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
  • Key Data : Enantiomeric excess (ee) >99% reported for (S)- and (R)-enantiomers using preparative chiral separation .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : ¹⁹F NMR (δ -70 to -75 ppm for CF₃ group; δ -110 to -115 ppm for aromatic F).
  • MS : ESI-MS (m/z 208.1 [M+H]⁺).
  • IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and CF₃ (~1150 cm⁻¹) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position of the phenyl ring influence conformational stability?

  • Methodology : Microwave spectroscopy and MP2/6-311++G(d,p) calculations reveal five stable conformers due to hindered rotation of the fluorophenyl group. Dominant conformers exhibit intramolecular hydrogen bonding between NH₂ and fluorine, stabilizing the gauche configuration .
  • Key Data : Relative conformer abundances range from 12% to 45% in jet-cooled expansions, with energy differences <2 kcal/mol .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated ethanamine derivatives?

  • Methodology :

  • Systematic Fluorine Scanning : Compare analogs with F at ortho, meta, and para positions.
  • Pharmacophore Modeling : Identify critical interactions (e.g., NH₂ as hydrogen bond donor; CF₃ as hydrophobic anchor).
  • In Silico Docking : Validate binding poses against targets like serotonin receptors (5-HT₂A) .
    • Key Finding : 2-Fluorophenyl substitution enhances metabolic stability but reduces solubility compared to 3- or 4-fluoro analogs .

Q. How can trace impurities (e.g., hydrochloride salts) affect pharmacological assays?

  • Methodology :

  • ICP-MS : Quantify residual chloride ions (<0.1% w/w).
  • Counterion Exchange : Convert hydrochloride to free base using ion-exchange resin (e.g., Amberlite IRA-67) in methanol .
    • Key Data : Free base form shows 3× higher membrane permeability in Caco-2 assays compared to hydrochloride salt .

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